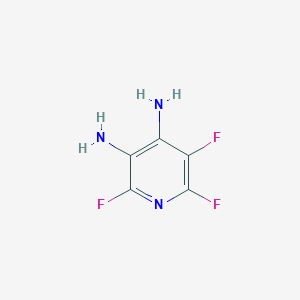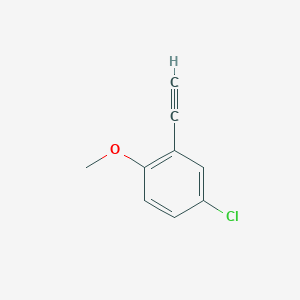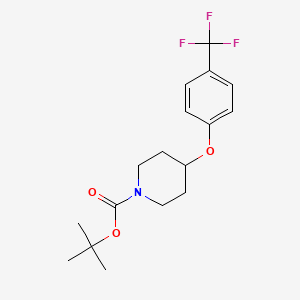
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
概要
説明
Tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate: is a chemical compound characterized by its trifluoromethyl group and piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)phenol and tert-butyl piperidine-1-carboxylate as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to improve efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: N-substituted piperidine derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: It is used in the production of materials with enhanced chemical and physical properties.
作用機序
The mechanism by which tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.
類似化合物との比較
Tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Similar structure but with a different functional group.
Tert-Butyl 4-(4-(trifluoromethyl)phenoxy)picolinate: Similar trifluoromethyl group but different core structure.
Uniqueness: The presence of the piperidine ring and the trifluoromethyl group in tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate provides unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-14(9-11-21)23-13-6-4-12(5-7-13)17(18,19)20/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDIGZAKUAGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622056 | |
| Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287952-08-3 | |
| Record name | tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
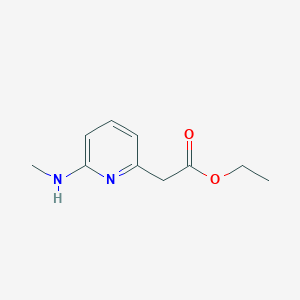
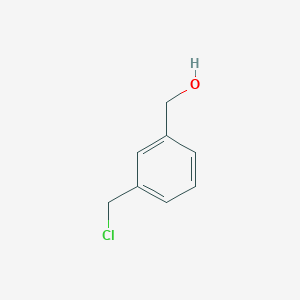
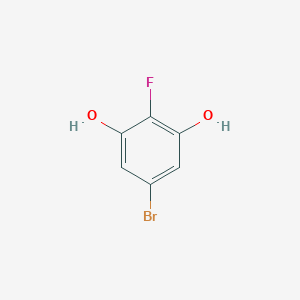

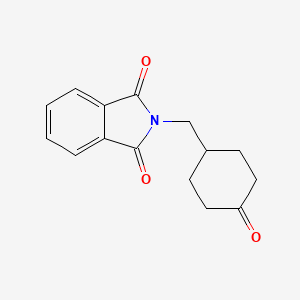
![2-[4-(2-Ethylhexyl)phenoxy]ethanol](/img/structure/B1602905.png)
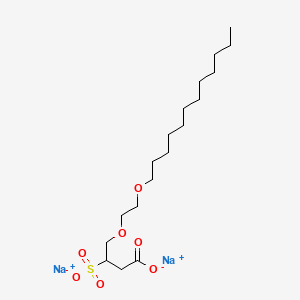
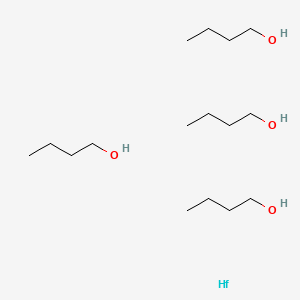
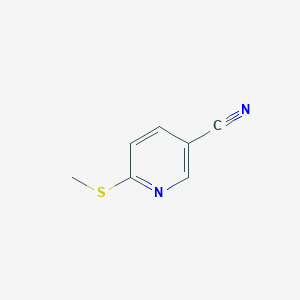
![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)
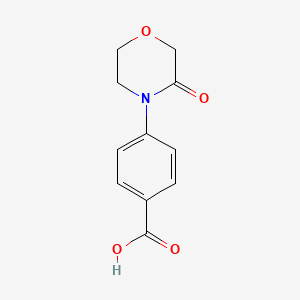
![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
